molecular formula C25H29N3O2S B1279809 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 913612-07-4

7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one

Cat. No. B1279809
M. Wt: 435.6 g/mol
InChI Key: LAWOHKNPRBDADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one” is known to act as a dopamine D2 receptor partial agonist, a serotonin 5-HT2A receptor antagonist, and an α1 adrenergic receptor antagonist, as well as a serotonin uptake inhibitor . It is used as an active ingredient in tablets and is known to possess a wide therapeutic spectrum in the treatment of central nervous system diseases, particularly schizophrenia .

Scientific Research Applications

DNA Binding and Fluorescent Staining Applications

The compound Hoechst 33258, a derivative of N-methyl piperazine with two benzimidazole groups and one phenol group, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. It has been widely used since the 1970s as a fluorescent DNA stain due to its ability to easily access cells. Hoechst derivatives are instrumental in various biological research fields including plant cell biology, where they are used for chromosome and nuclear staining, DNA content analysis via flow cytometry, and plant chromosome analysis. They also find application as radioprotectors and topoisomerase inhibitors, thereby serving as a foundation for rational drug design and molecular investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Therapeutic and Biological Activity of Quinazoline Derivatives

Quinazoline and its derivatives, including quinazoline-4(3H)-ones, are prominent in biological activities and are found in more than 200 naturally occurring alkaloids. They have been extensively studied due to their stability, inspiring researchers to introduce various bioactive moieties to this nucleus to develop potential medicinal agents. Quinazoline derivatives have displayed antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The review emphasizes the potential of quinazoline derivatives to overcome challenges like solubility and bioavailability, which are critical in the journey from a compound to an established drug (Tiwary et al., 2016).

Quinoxaline as Antitumor Agents and Catalyst Ligands

Quinoxaline and its analogs have been explored for their antitumor properties. Recent studies have investigated the use of quinoxaline and its analogs as ligands in catalysts. The formation of quinoxaline involves the condensation of ortho-diamines with 1,2-diketones, and various substituted derivatives arise when different compounds are used in place of diketones. The versatility of quinoxaline and its analogs in forming complexes and their potential therapeutic applications in treating tumors are highlighted (Aastha Pareek & Dharma Kishor, 2015).

properties

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-6,8,10,17-18H,1-2,7,9,11-16H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWOHKNPRBDADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one

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